2-[(4-Chlorobenzyl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
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Overview
Description
2-[(4-Chlorobenzyl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide is an organic compound with the molecular formula C16H15Cl2NOS It is characterized by the presence of chlorobenzyl and chloromethylphenyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide typically involves the reaction of 4-chlorobenzyl chloride with 3-chloro-2-methylaniline in the presence of a base, followed by the addition of acetic anhydride. The reaction conditions often include:
Solvent: Anhydrous acetone or dichloromethane
Base: Potassium carbonate or sodium hydroxide
Temperature: Reflux conditions (approximately 80-90°C)
Reaction Time: 8-12 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzyl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of halogen atoms with other functional groups such as alkyl or aryl groups.
Scientific Research Applications
2-[(4-Chlorobenzyl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Disrupting Cellular Functions: Interfering with the synthesis of essential biomolecules or disrupting cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorobenzyl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide
- 2-[(4-Chlorobenzyl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
- 2-[(4-Chlorobenzyl)sulfanyl]-N-(3-chloro-2-ethylphenyl)acetamide
Uniqueness
2-[(4-Chlorobenzyl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both chlorobenzyl and chloromethylphenyl groups provides a distinct set of properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11-14(18)3-2-4-15(11)19-16(20)10-21-9-12-5-7-13(17)8-6-12/h2-8H,9-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWWUVOWXCIBBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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